N-[(2,3-difluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine
Description
N-[(2,3-difluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with difluorophenyl and methylpropyl groups. The presence of fluorine atoms in the phenyl ring enhances its chemical stability and biological activity.
Properties
Molecular Formula |
C15H19F2N3 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
N-[(2,3-difluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)pyrazol-4-amine |
InChI |
InChI=1S/C15H19F2N3/c1-10(2)8-20-9-14(11(3)19-20)18-7-12-5-4-6-13(16)15(12)17/h4-6,9-10,18H,7-8H2,1-3H3 |
InChI Key |
COISIMSTINCQGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=C(C(=CC=C2)F)F)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-difluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method includes the condensation of 2,3-difluorobenzyl chloride with 3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-difluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to modify the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to partially or fully hydrogenated products.
Scientific Research Applications
N-[(2,3-difluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(2,3-difluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-difluorophenyl)-2-fluorobenzamide
- N-(3,5-difluorophenyl)methyl-2,2-dimethylpropanamide
Uniqueness
N-[(2,3-difluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine stands out due to its unique combination of a pyrazole ring and difluorophenyl group. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
